2-(2-乙氧基-4-硝基苯基)二氢异吲哚-1,3-二酮

描述

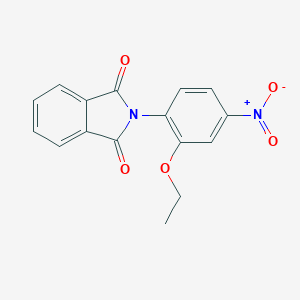

“2-(2-Ethoxy-4-nitrophenyl)isoindoline-1,3-dione” is a chemical compound with the molecular formula C16H12N2O5. It is used for research purposes .

Synthesis Analysis

Isoindoline-1,3-dione derivatives, which include “2-(2-Ethoxy-4-nitrophenyl)isoindoline-1,3-dione”, can be synthesized through the reaction of phthalic anhydride and various derivatives of aniline in toluene solvent . This process involves simple heating and relatively quick solventless reactions .

Molecular Structure Analysis

The molecular structure of “2-(2-Ethoxy-4-nitrophenyl)isoindoline-1,3-dione” has been characterized by experimental FT-IR and UV-visible spectroscopic methods . Density functional theory calculations of the molecular structure and vibrational spectra have been performed using the B3LYP/6-311++G(d,p) level of theory .

Physical And Chemical Properties Analysis

The physical and chemical properties of “2-(2-Ethoxy-4-nitrophenyl)isoindoline-1,3-dione” include a molecular weight of 312.28 g/mol . It should be stored in a dry room at room temperature .

科学研究应用

在过敏性哮喘治疗中的应用

一项研究发现,4-羟基-2-(4-羟基苯乙基)二氢异吲哚-1,3-二酮 (PD1),一种合成的邻苯二甲酰亚胺衍生物,对过敏性哮喘有显著作用。PD1 作为过氧化物酶体增殖物激活受体 (PPAR) γ 激动剂,表现出抗炎作用。该研究使用了大鼠嗜碱性白血病 (RBL)-2H3 肥大细胞和卵白蛋白 (OVA) 诱导的哮喘小鼠模型。研究表明,PD1 在体外抑制 β-己糖胺酶活性,并在过敏性哮喘小鼠模型中减少炎症细胞(特别是嗜酸性粒细胞)的数量。此外,PD1 降低了 Th2 细胞因子(如白细胞介素 (IL)-4 和 IL-13)的 mRNA 和蛋白质水平,表明其作为抗过敏治疗化合物的潜力 (Huang 等人,2018)。

在抗肿瘤治疗中的应用

另一项研究探索了新型化合物 6-硝基-2-(3-氯丙基)-1H-苯并[de]异喹啉-1,3-二酮 在小鼠体内抗肿瘤的功效和毒性。该化合物先前因其对各种人类肿瘤细胞系的细胞毒性而闻名,在鼠类肿瘤(肉瘤 180 和艾氏腹水癌)上进行了测试。结果显示,该化合物具有显着的肿瘤消退作用,并且在受试小鼠中没有明显的心脏毒性、肝毒性或肾毒性。这表明该化合物具有进一步药物开发的潜力 (Mukherjee 等人,2013)。

在抗惊厥治疗中的应用

研究了邻苯二甲酰亚胺的新型乙酰胺衍生物的合成和抗惊厥特性,揭示了其显着的体内抗惊厥作用。具体而言,一种名为 2-{2-[4-(4-氟苯基)哌嗪-1-基]-2-氧代乙基}二氢异吲哚-1,3-二酮 的化合物对小鼠和大鼠的电诱发癫痫发作表现出保护作用,证明了其作为抗惊厥剂的潜力 (Kamiński 等人,2011)。

在抗炎治疗中的应用

对氨基乙炔二氢异吲哚 1,3-二酮化合物进行的研究揭示了它们通过抑制环氧合酶 (COX) 酶而发挥抗炎活性。两种化合物 ZM4 和 ZM5 在大鼠中显示出显着的剂量和时间依赖性地减轻角叉菜胶诱导的水肿。这些化合物还表现出与传统非甾体抗炎药 (NSAIDs) 相似的对 COX 酶的强结合,表明它们作为抗炎剂的潜力 (Qinna 等人,2012)。

属性

IUPAC Name |

2-(2-ethoxy-4-nitrophenyl)isoindole-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12N2O5/c1-2-23-14-9-10(18(21)22)7-8-13(14)17-15(19)11-5-3-4-6-12(11)16(17)20/h3-9H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHMIRCIBPRTIDM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=CC(=C1)[N+](=O)[O-])N2C(=O)C3=CC=CC=C3C2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30603907 | |

| Record name | 2-(2-Ethoxy-4-nitrophenyl)-1H-isoindole-1,3(2H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30603907 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

312.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2-Ethoxy-4-nitrophenyl)isoindoline-1,3-dione | |

CAS RN |

106981-60-6 | |

| Record name | 2-(2-Ethoxy-4-nitrophenyl)-1H-isoindole-1,3(2H)-dione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=106981-60-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(2-Ethoxy-4-nitrophenyl)-1H-isoindole-1,3(2H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30603907 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(R)-5-(Azidomethyl)-3-[3-fluoro-4-(4-morpholinyl)phenyl]-2-oxazolidinone](/img/structure/B138858.png)